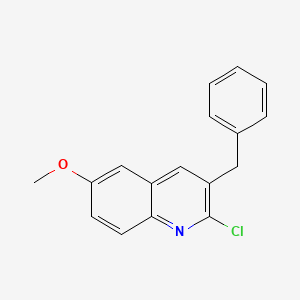

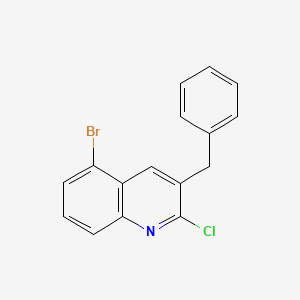

3-Benzyl-2-chloro-6-methoxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-chloro-6-methoxyquinoline is a quinoline derivative . It has a molecular formula of C17H14ClNO . This compound can be used as an intermediate in the synthesis of other compounds .

Synthesis Analysis

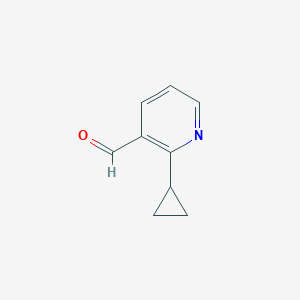

The synthesis of this compound involves several steps. The method includes the reaction of p-bromoaniline with phosphorus oxychloride and N, N-dimethylformamide to generate a compound. This compound then reacts with phenylpropionyl chloride to generate N- (4-bromo-2-formylphenyl) -3-phenylacrylamide. The compound then reacts with phosphorus oxychloride to generate another compound. Finally, this compound reacts with sodium methoxide to generate this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring system with a benzyl group at the 3-position, a chlorine atom at the 2-position, and a methoxy group at the 6-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions with phosphorus oxychloride, N, N-dimethylformamide, phenylpropionyl chloride, and sodium methoxide .Physical and Chemical Properties Analysis

This compound has a molecular weight of 283.752 Da . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications

Synthesis and Structural Studies

- Synthesis Techniques : 3-Benzyl-2-chloro-6-methoxyquinoline is synthesized through multi-step processes, often involving substitution, nitration, reduction, cyclization, and chlorination. These synthesis techniques are crucial for creating aryl quinoline compounds, which are significant in various chemical research areas (Wang et al., 2015).

- Crystal Structure Analysis : The molecular structures of compounds like this compound are analyzed using X-ray diffraction, FTIR, NMR spectroscopy, and mass spectrometry. Such studies provide insights into their crystallographic and conformational properties (Zhou et al., 2022).

Biological Applications

- Antimicrobial Properties : Some derivatives of this compound exhibit notable antimicrobial activities, making them potential candidates for developing new antibacterial agents (Shaikh, 2013).

- Antimalarial Activity : Derivatives of this compound, particularly those bearing the quinoline moiety, have been synthesized and evaluated for antimalarial activity, showing promise in malaria treatment research (Alam et al., 2011).

Advanced Material Research

- Fluorescence Properties : Quinoline derivatives, including those related to this compound, are studied for their fluorescence properties. Such studies are important for developing materials with specific light-emitting characteristics (Enoua et al., 2009).

- Photoelectric Applications : The synthesis of π-conjugated polymers using quinoline derivatives opens avenues in photoelectric research. These materials are explored for their potential in detecting metal ions and applications in biological systems (Deng et al., 2017).

Properties

IUPAC Name |

3-benzyl-2-chloro-6-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c1-20-15-7-8-16-13(11-15)10-14(17(18)19-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKROLEQJNDAHLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732042 |

Source

|

| Record name | 3-Benzyl-2-chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918518-74-8 |

Source

|

| Record name | 3-Benzyl-2-chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine](/img/structure/B6596386.png)

![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)

![4-[(2-Acetylphenyl)carbamoyl]butanoic acid](/img/structure/B6596483.png)